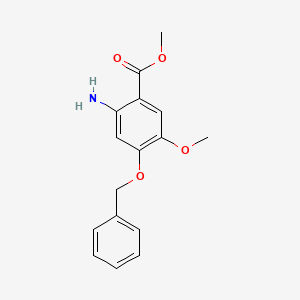

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-amino-5-methoxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-14-8-12(16(18)20-2)13(17)9-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHQUPXMMAOBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455173 | |

| Record name | Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61032-42-6 | |

| Record name | Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical Guide to Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Abstract

This document provides a comprehensive technical overview of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, a key intermediate in synthetic organic chemistry. The guide covers its fundamental physicochemical properties, detailed synthetic pathways with mechanistic insights, robust characterization protocols, and established applications within the pharmaceutical industry. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-tested methodologies.

Introduction and Core Identification

This compound is a polysubstituted aromatic compound of significant interest as a building block in the synthesis of complex molecular architectures. Its structure incorporates an aniline moiety, a methyl ester, a methoxy group, and a benzyl ether, providing multiple reactive sites for further functionalization. This versatility makes it a valuable precursor in the synthesis of heterocyclic systems and pharmacologically active molecules.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 61032-42-6[1]

This specific regioisomer is crucial for targeted synthetic outcomes, and it is important to distinguish it from other isomers, such as Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate (CAS No: 855793-63-4)[2][3].

Physicochemical and Structural Data

A summary of the key physical and chemical properties is essential for handling, reaction planning, and purification. The data presented below has been aggregated from reliable chemical data sources.

| Property | Value | Source |

| CAS Number | 61032-42-6 | [1] |

| Molecular Formula | C₁₆H₁₇NO₄ | [1] |

| Molecular Weight | 287.31 g/mol | [1] |

| Density | 1.206 g/cm³ (Predicted) | [1] |

| Boiling Point | 450.04 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 199.20 °C (Predicted) | [1] |

| Rotatable Bond Count | 6 | [1] |

| Appearance | White to light yellow or orange powder/crystal | [4] |

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound is typically achieved through a multi-step sequence starting from more common materials. A prevalent strategy involves the nitration of a protected benzoic acid derivative followed by the reduction of the nitro group to the target amine.

Rationale for the Synthetic Strategy: This pathway is favored due to the directing effects of the substituents on the aromatic ring. The methoxy and benzyloxy groups are ortho-, para-directing activators. Introducing the nitro group prior to the amine is a standard practice, as the strongly deactivating nitro group can be reliably reduced to the desired amino group in a later step without compromising other functionalities.

Visualizing the Synthetic Workflow

The following diagram illustrates a logical and commonly employed synthetic route.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering both foundational data and practical insights into the handling and analysis of this compound.

Introduction: A Key Intermediate in Medicinal Chemistry

This compound (CAS No. 61032-42-6) is a substituted aromatic compound of significant interest in the field of medicinal chemistry. Its molecular architecture, featuring a protected phenol, an aniline moiety, and a methyl ester, presents a versatile scaffold for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups allows for selective modifications, making it a valuable starting material or intermediate in the development of novel therapeutic agents. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and drug design.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is the bedrock of its application in research and development. These parameters dictate its behavior in different environments and are crucial for designing synthetic routes, purification strategies, and formulation approaches.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 61032-42-6[1]

-

Molecular Formula: C₁₆H₁₇NO₄[1]

-

Molecular Weight: 287.31 g/mol [1]

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C=O"]; C8 [label="CH₃"]; C9 [label="CH₂"]; C10 [label="C"]; C11 [label="CH"]; C12 [label="CH"]; C13 [label="CH"]; C14 [label="CH"]; C15 [label="CH"]; C16 [label="CH₃"]; N1 [label="NH₂"]; O1 [label="O"]; O2 [label="O"]; O3 [label=""]; O4 [label="O"]; }

Figure 1: Chemical Structure of this compoundPhysicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted or derived from closely related analogs due to the limited availability of experimentally determined data for this specific compound.

| Property | Value | Source |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | |

| Boiling Point | 450.038 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 199.203 °C (Predicted) | [2] |

| Solubility | Insoluble in water; likely soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | [3][4] |

| Purity | >98% | [5] |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process, starting from more readily available precursors. A plausible and commonly employed synthetic strategy is the reduction of the corresponding nitro compound, Methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate.

Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of the title compound. This pathway is based on established chemical transformations for analogous molecules.

A [label="Methyl 4-hydroxy-3-methoxybenzoate"]; B [label="Methyl 4-(benzyloxy)-3-methoxybenzoate"]; C [label="Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate"]; D [label="this compound"];

A -> B [label="Benzylation\n(Benzyl halide, Base)"]; B -> C [label="Nitration\n(HNO₃, H₂SO₄)"]; C -> D [label="Reduction\n(e.g., Fe/AcOH or H₂/Pd-C)"]; }

Figure 2: Proposed Synthesis WorkflowExperimental Protocol: Reduction of Methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate

This protocol is a representative procedure for the reduction of the nitro-group precursor, a common final step in the synthesis of aromatic amines. The choice of reducing agent can be critical; while iron in acetic acid is a classic and effective method, catalytic hydrogenation offers a cleaner reaction profile.

Materials:

-

Methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of iron powder (approximately 10-15 equivalents) in a mixture of acetic acid and methanol, heat the mixture to 50-60 °C.

-

Dissolve Methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

-

Add the solution of the nitro compound dropwise to the heated iron suspension. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at 50-60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with methanol or ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the solvents.

-

Partition the residue between ethyl acetate and water.

-

Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are critical for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methoxy and methyl ester protons, and the amine protons. The chemical shifts and coupling constants of the aromatic protons will provide information about the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of the molecule through fragmentation analysis.

-

Expected Molecular Ion: For this compound (C₁₆H₁₇NO₄), the expected monoisotopic mass is approximately 287.1158 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 288.1236.

-

Fragmentation Pattern: Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the methoxy group from the ester (-OCH₃), the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the benzylic ether bond, leading to fragments corresponding to the benzyl cation (m/z 91) and the remaining substituted aromatic ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound. A reversed-phase HPLC method using a C18 column with a gradient of water and acetonitrile (often with an acid modifier like formic acid or trifluoroacetic acid) is a standard approach for purity determination.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling this compound.

GHS Hazard Information

A specific GHS classification for this compound is not currently available in major public databases.[6] However, based on the known hazards of structurally similar aromatic amines and benzoates, the following potential hazards should be considered:

-

Harmful if swallowed. [7]

-

Causes skin irritation. [6]

-

Causes serious eye irritation. [6]

-

May cause respiratory irritation. [8]

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Wear appropriate personal protective equipment, including:

-

Avoid inhalation of dust or vapors.[9]

-

Avoid contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9]

-

In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[6]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route with an experimental protocol, and a summary of the analytical techniques necessary for its characterization. Adherence to the outlined safety and handling procedures is crucial for its safe use in the laboratory. Further experimental investigation is warranted to determine the precise melting point and solubility profile of this compound.

References

Sources

- 1. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 4-amino-2-methoxybenzoate 97 27492-84-8 [sigmaaldrich.com]

- 8. Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 9. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Introduction

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is a highly functionalized aromatic compound that serves as a key building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a methoxy group, and a protected hydroxyl group on a benzoate scaffold makes it a versatile precursor for various targets in medicinal chemistry and materials science. This guide provides an in-depth examination of a reliable and well-established synthetic pathway, starting from the readily available precursor, 4-hydroxy-3-methoxybenzoic acid (vanillic acid). We will delve into the strategic rationale behind each synthetic transformation, provide detailed experimental protocols, and offer insights grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is best approached through a linear sequence that systematically builds the required functionality around the aromatic core. The primary disconnection in a retrosynthetic sense is the final reduction of a nitro group to the target amine, a robust and high-yielding transformation. This leads back to the key intermediate, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. The synthesis strategy is therefore designed to first establish the ester and ether functionalities before introducing the nitrogen-containing group via regioselective nitration.

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Core Scaffold

The initial steps focus on preparing the key intermediate, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, which contains all the necessary carbon and oxygen functionalities in their correct positions.

Step 1: Fischer Esterification of 4-Hydroxy-3-methoxybenzoic Acid

The synthesis commences with the esterification of the commercially available vanillic acid. The Fischer esterification is a classic and cost-effective method for this transformation.

Causality and Experimental Choice: The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid. This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The reaction is reversible, and to drive it towards the product, methanol is used in large excess, serving as both the reagent and the solvent.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate [1]

-

To a solution of 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford Methyl 4-hydroxy-3-methoxybenzoate as a white solid.

Step 2: Benzylation of the Phenolic Hydroxyl Group

With the methyl ester in place, the next step is to protect the free phenolic hydroxyl group as a benzyl ether. This is crucial to prevent unwanted side reactions during the subsequent nitration step.

Causality and Experimental Choice: This transformation is a Williamson ether synthesis. A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[1][2] This phenoxide then displaces the bromide ion from benzyl bromide in an Sₙ2 reaction to form the benzyl ether. The choice of a relatively mild base like K₂CO₃ is often preferred to avoid potential hydrolysis of the methyl ester.[1]

Experimental Protocol: Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate [1][2]

-

Dissolve Methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in a suitable polar aprotic solvent like acetone or DMF.

-

Add potassium carbonate (1.5 - 2.0 equivalents) to the solution.

-

Add benzyl bromide (1.1 - 1.2 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to 60-65 °C and stir for 8-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography or recrystallization.

Step 3: Regioselective Nitration

This is the most critical step for installing the precursor to the amine functionality. The directing effects of the existing substituents guide the incoming electrophile to the desired position.

Causality and Experimental Choice: The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are both potent ortho-, para-directing and activating groups due to resonance donation of their oxygen lone pairs into the aromatic ring. The ester group (-COOCH₃) is a meta-directing and deactivating group. The position ortho to the methoxy group and meta to the ester (the C2 position) is sterically accessible and electronically activated, making it the primary site for electrophilic aromatic substitution. Fuming nitric acid is used as the nitrating agent.[3] Strict temperature control (0–5 °C) is essential to prevent over-nitration and the formation of undesired side products.[3]

Experimental Protocol: Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate [1]

-

Dissolve Methyl 4-(benzyloxy)-3-methoxybenzoate (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add fuming nitric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water until the washings are neutral, and dry in vacuo to yield Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate as a yellow solid.

Part 2: Final Reduction to Target Molecule

The final step involves the reduction of the nitro group to the desired primary amine.

Step 4: Reduction of the Aromatic Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation and metal-acid reductions being the most common.

Causality and Experimental Choice: The reduction of an aromatic nitro group is a highly efficient and clean reaction.

-

Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a very effective method.[3] However, this method can sometimes lead to the cleavage of the benzyl ether (hydrogenolysis). Careful control of reaction conditions (pressure, temperature, and catalyst loading) is necessary to ensure selectivity.

-

Metal-Acid Reduction: A classic and often more chemoselective alternative is the use of a metal, such as iron powder, in the presence of an acid like acetic acid.[4] Iron acts as the electron donor to reduce the nitro group, and the acid provides the necessary protons for the formation of water as a byproduct. This method is robust, inexpensive, and typically does not affect the benzyl ether protecting group.

Experimental Protocol: Synthesis of this compound [4]

-

Create a suspension of iron powder (3-5 equivalents) in acetic acid (10 volumes).

-

Heat the suspension to 50-60 °C with vigorous stirring.

-

Add a solution of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1 equivalent) in a co-solvent like methanol or acetic acid dropwise to the iron suspension.

-

Maintain the reaction at 50-60 °C for 30-60 minutes after the addition is complete, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. Wash the filter cake with methanol or ethyl acetate.

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

Pour the residue into water and basify with a solution of sodium carbonate or ammonium hydroxide to a pH of ~8-9.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give the final product, this compound. Further purification can be achieved by column chromatography if necessary.

Quantitative Data Summary

The following table provides representative yields for each step of the synthesis. Actual yields may vary based on reaction scale and purification methods.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Esterification | 4-Hydroxy-3-methoxybenzoic Acid | Methyl 4-hydroxy-3-methoxybenzoate | 85-95 |

| 2 | Benzylation | Methyl 4-hydroxy-3-methoxybenzoate | Methyl 4-(benzyloxy)-3-methoxybenzoate | 80-90 |

| 3 | Nitration | Methyl 4-(benzyloxy)-3-methoxybenzoate | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 85-95 |

| 4 | Reduction | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | This compound | 80-90 |

Overall Synthesis Workflow

The complete forward synthesis is visualized in the following diagram, illustrating the progression from the starting material to the final product through key intermediates.

Caption: Forward synthesis workflow diagram.

Conclusion

The synthesis pathway detailed in this guide represents an efficient, scalable, and reliable method for the preparation of this compound. By leveraging fundamental organic reactions—Fischer esterification, Williamson ether synthesis, electrophilic nitration, and nitro group reduction—this multi-step synthesis provides consistent access to a valuable chemical intermediate. The strategic choices at each stage, particularly the protective benzylation and the regioselective nitration, are key to the success of the overall sequence. This guide provides the necessary technical details and chemical rationale to enable researchers and drug development professionals to successfully implement this synthesis in their laboratories.

References

-

Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate | Asian Journal of Chemistry . Available at: [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI . Available at: [Link]

Sources

A Technical Guide to the Synthesis of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate: Starting Material Selection and Synthetic Strategy

Executive Summary: Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its specific 1,2,4,5-tetrasubstituted aromatic core requires a carefully planned synthetic strategy to ensure high yield and purity. This guide provides an in-depth analysis of a robust and efficient synthetic pathway, commencing from the readily available starting material, 3,4-dimethoxybenzoic acid (veratric acid). The core of this strategy involves a sequence of nitration, esterification, selective demethylation, benzylation, and nitro group reduction. Each step is detailed with mechanistic insights, step-by-step protocols, and a discussion of the critical process parameters, offering researchers and drug development professionals a comprehensive blueprint for its preparation.

Part 1: Retrosynthetic Analysis and Strategic Pathway Development

The synthesis of complex organic molecules necessitates a logical deconstruction of the target to identify key precursors and strategic bond formations. This retrosynthetic approach is crucial for designing a feasible and efficient forward synthesis from simple, commercially available starting materials.

Deconstruction of the Target Molecule

The target, this compound, can be retrosynthetically disconnected at the C-N bond of the C2-amino group. This immediately points to a late-stage reduction of a corresponding nitro-analogue, a common and highly reliable transformation in organic synthesis. This identifies Methyl 2-nitro-4-(benzyloxy)-5-methoxybenzoate (I) as the primary precursor.

Further disconnection of precursor (I) involves the benzyl ether at the C4 position. This bond is logically formed via a Williamson ether synthesis between a phenolic hydroxyl group and a benzyl halide. This leads to the key intermediate Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (II) .

The challenge now lies in the synthesis of intermediate (II) , which possesses the required nitro and methoxy groups at the correct positions. A plausible approach is the selective demethylation of a dimethoxy precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate (III) . The electronic influence of the para-nitro group facilitates the selective cleavage of the C4-methoxy ether over the C5-methoxy ether.

This dimethoxy nitrobenzoate (III) can be prepared through the esterification of 4,5-dimethoxy-2-nitrobenzoic acid (IV) , which, in turn, is accessible via the regioselective nitration of the inexpensive and commercially available starting material, 3,4-dimethoxybenzoic acid (V) , also known as veratric acid.

Proposed Forward Synthetic Pathway

Based on the retrosynthetic analysis, the following five-step synthesis is proposed as the most efficient and logical route. This pathway leverages well-established, high-yielding reactions and addresses the key challenge of regioselectivity early in the sequence.

A Technical Guide to Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (CAS: 61032-42-6) for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, a key organic intermediate with significant applications in medicinal chemistry and pharmaceutical development. While not an end-product therapeutic, its value lies in its versatile molecular scaffold, which serves as a critical building block for the synthesis of complex, biologically active molecules. This document details the compound's chemical identity, physicochemical properties, its strategic role in synthetic chemistry, and a representative synthetic workflow. The protocols and insights provided are designed to empower researchers and drug development professionals to effectively utilize this compound in their research endeavors.

Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis and procurement. This compound is primarily identified by its CAS Registry Number, 61032-42-6.[1][2] It is typically supplied by chemical vendors for research purposes and is not known by any commercial trade names. Identification is therefore reliant on its systematic name and CAS number.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 61032-42-6[1][2] |

| Molecular Formula | C₁₆H₁₇NO₄[1][2] |

| Molecular Weight | 287.31 g/mol [1][2] |

Synonyms: Researchers may encounter this compound under several alternative names in literature and chemical catalogs:

-

Methyl 2-amino-4-benzyloxy-5-methoxybenzoate[2]

-

2-Amino-4-benzyloxy-5-methoxybenzoic acid methyl ester[2]

-

methyl 2-amino-5-methoxy-4-phenylmethoxybenzoate[2]

Physicochemical Properties

Understanding the physical properties of a synthetic intermediate is crucial for planning reactions, purification, and storage. The data below has been aggregated from chemical supplier technical data sheets.

Table 2: Physicochemical Data

| Property | Value | Source |

| Density | 1.206 g/cm³ | [1] |

| Boiling Point | 450.04 °C at 760 mmHg | [1] |

| Flash Point | 199.20 °C | [1] |

| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place | [2][3] |

Role in Synthetic Chemistry & Drug Discovery

The utility of this compound stems from its unique arrangement of functional groups, which allows for a variety of subsequent chemical transformations.

-

Aromatic Amine (-NH₂): The primary amine group is a versatile nucleophile and a key handle for constructing heterocyclic rings, such as quinazolines or benzimidazoles, which are common motifs in kinase inhibitors and other targeted therapies.

-

Benzyloxy Group (-OCH₂Ph): This group serves as a robust protecting group for the phenolic hydroxyl at the 4-position. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, providing a route to introduce further diversity at this position late in a synthetic sequence.

-

Methoxy and Methyl Ester Groups: These groups modulate the electronic properties of the benzene ring and can serve as additional points for modification or interaction within a target's binding pocket.

The strategic importance of this scaffold is highlighted by its structural similarity to intermediates used in the synthesis of established pharmaceuticals. For instance, related amino-benzoate cores are foundational to drugs like the multi-kinase inhibitor Lenvatinib and the anti-cancer agent Cediranib.[4][5] The nitro-analogue of the title compound is a documented precursor in the synthesis of complex heterocyclic scaffolds for anticancer research, underscoring the value of this substitution pattern.[6]

Representative Synthetic Workflow

A common and logical synthetic route to this compound involves a two-step sequence starting from its nitro-aromatic precursor, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. This precursor can be synthesized via electrophilic nitration of the corresponding benzoate.[6] The subsequent reduction of the nitro group is a standard and highly efficient transformation.

Caption: A typical two-step synthesis of the target compound.

Experimental Protocol: Step 1 - Electrophilic Nitration

This protocol is adapted from the nitration of a structurally similar benzoate ester.[6]

-

Rationale: The generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid requires a strong acid catalyst, typically sulfuric acid. The reaction is conducted at low temperatures (0–5°C) to control the rate of reaction, prevent over-nitration, and minimize side-product formation.

-

Methodology:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add Methyl 4-(benzyloxy)-5-methoxybenzoate to concentrated sulfuric acid.

-

Maintain the temperature between 0–5°C and add a pre-chilled mixture of concentrated nitric acid and sulfuric acid dropwise over 30 minutes.

-

Stir the reaction mixture at this temperature for 2–3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Collect the resulting precipitate (Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Experimental Protocol: Step 2 - Reduction of the Nitro Group

This protocol employs a classic Bechamp reduction, a reliable method for converting aromatic nitro compounds to anilines.[7]

-

Rationale: The reduction of a nitro group using iron powder in an acidic medium (acetic acid) is a cost-effective and highly efficient method that is tolerant of many other functional groups, including esters and benzyl ethers.

-

Methodology:

-

To a suspension of iron powder in acetic acid, heat the mixture to 50–60°C.

-

Add a solution of the nitro-intermediate from Step 1 in a suitable solvent (e.g., methanol or acetic acid) dropwise, ensuring the internal temperature does not exceed 65°C.[7]

-

Stir the mixture vigorously for 30–60 minutes after the addition is complete. Monitor the disappearance of the starting material by TLC.[7]

-

Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the filter cake with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude residue by performing an aqueous workup followed by recrystallization or column chromatography to yield the final product, this compound.

-

-

System Validation: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials, as recommended by suppliers.[2][3]

Conclusion

This compound is a high-value synthetic intermediate for professionals in drug discovery and medicinal chemistry. Its well-defined structure, featuring multiple strategic functional groups, makes it an ideal starting point for the assembly of complex molecular architectures, particularly those containing heterocyclic cores of pharmacological interest. The synthetic protocols and technical information detailed in this guide provide a solid foundation for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

-

Lead Sciences. Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate. [Link]

-

National Center for Biotechnology Information. Methyl 4-(benzyloxy)-3-methoxybenzoate. PubChem Compound Summary. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - CAS:61032-42-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate - Lead Sciences [lead-sciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of Substituted Anthranilates: Mechanisms, Applications, and Experimental Insights

Introduction: The Privileged Scaffold of Anthranilic Acid

Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a class of molecules that have earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This status is attributed to their unique structural framework—a benzene ring functionalized with adjacent amino and carboxylic acid groups—which allows for versatile chemical modifications and interactions with a wide array of biological targets.[3] This inherent adaptability has enabled the development of a vast library of compounds, leading to comprehensive structure-activity relationship (SAR) analyses and the identification of numerous therapeutic agents.[1][2] Marketed drugs derived from this scaffold, such as the diuretic furosemide, the anti-allergic tranilast, the anticoagulant betrixaban, and the well-known fenamate class of anti-inflammatory drugs, underscore the profound impact of anthranilates on modern medicine.[3] This guide provides an in-depth exploration of the diverse biological activities of substituted anthranilates, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation.

Chapter 1: The Anthranilate Core and Structure-Activity Relationships (SAR)

The therapeutic versatility of anthranilates stems from the ability to strategically modify three key positions: the aromatic ring, the amino group (-NH₂), and the carboxylic acid group (-COOH). Each substitution profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby dictating its interaction with specific biological targets.

-

N-Substitution: Modification of the amino group, particularly with aryl or heteroaryl rings, is a cornerstone of SAR for this class. This strategy led to the development of the fenamate NSAIDs and is crucial for tuning selectivity and potency for targets like cyclooxygenase enzymes and nuclear receptors.[4]

-

Ring Substitution: The addition of substituents (e.g., halogens, methyl, methoxy groups) to the benzene ring modulates the molecule's electronic environment and can enhance binding affinity or block metabolic degradation. For instance, chloro- and bromo-substitutions on the N-phenyl ring of certain derivatives led to subnanomolar inhibitors of Factor Xa.[5]

-

Carboxylic Acid Modification: Esterification or amidation of the carboxyl group can create prodrugs, alter solubility, or introduce new interaction points. Anthranilamide derivatives, for example, are a key motif for inhibitors of the Smoothened receptor in the Hedgehog signaling pathway.[6]

Caption: General Structure-Activity Relationships of the Anthranilate Scaffold.

Chapter 2: Anti-inflammatory and Analgesic Properties

The most established therapeutic application of substituted anthranilates is in the management of pain and inflammation.[7] The fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes mefenamic acid and meclofenamic acid, are N-arylanthranilic acids.[8]

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible at sites of inflammation. The adverse gastrointestinal effects of traditional NSAIDs are linked to COX-1 inhibition. Consequently, a major focus of modern drug design is the development of selective COX-2 inhibitors.[9][10] Novel anthranilic acid derivatives have been synthesized that exhibit significant COX-2 selectivity, leading to potent anti-inflammatory effects with a potentially improved safety profile.[9][10] This inhibition leads to a downstream reduction in pro-inflammatory mediators, including PGE₂, and cytokines like IL-1β and IL-6.[7][9]

Caption: Inhibition of the COX Pathway by Substituted Anthranilates.

Quantitative Data: Anti-inflammatory Potency

The efficacy of novel anthranilate derivatives is often compared to standard drugs.

| Compound | Dose (mg/kg) | Inflammation Inhibition (%) | Reference Drug | Inhibition (%) | Reference |

| Compound 7b | 50 | 50.66 | Phenylbutazone | 45.52 | [11] |

| Compound 6'b | 50 | 47.56 | Phenylbutazone | 45.52 | [11] |

| JS-4 | - | COX-2 Selectivity Index: 13.70 | Mefenamic Acid | - | [9][10] |

| JS-3 | - | COX-2 Selectivity Index: 5.56 | Mefenamic Acid | - | [9][10] |

Experimental Protocol: In Vitro Whole Blood COX-1/COX-2 Inhibition Assay

This protocol is a self-validating system for determining the COX isoform selectivity of a test compound.

-

Objective: To measure the IC₅₀ values for the inhibition of prostaglandin E₂ (PGE₂) (for COX-2) and thromboxane B₂ (TXB₂) (for COX-1) production in human whole blood.

-

Materials:

-

Freshly drawn human whole blood (heparinized).

-

Test compounds (substituted anthranilates) dissolved in DMSO.

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Aspirin (positive control for irreversible inhibition).

-

Celecoxib (positive control for COX-2 selectivity).

-

Vehicle control (DMSO).

-

PGE₂ and TXB₂ ELISA kits.

-

-

Methodology:

-

COX-2 Assay:

-

Aliquot 1 mL of whole blood into sterile tubes.

-

Add test compounds at various concentrations (e.g., 0.01 to 100 µM). Include vehicle and positive controls.

-

Pre-incubate for 15 minutes at 37°C.

-

Induce COX-2 expression by adding LPS (10 µg/mL).

-

Incubate for 24 hours at 37°C to allow for COX-2 expression and PGE₂ production.

-

-

COX-1 Assay:

-

Aliquot 1 mL of whole blood into sterile tubes.

-

Add test compounds at various concentrations. Include vehicle and positive controls.

-

Incubate for 1 hour at 37°C to allow for natural clotting and TXB₂ production via COX-1.

-

-

-

Analysis:

-

Centrifuge all tubes to separate plasma (for PGE₂) or serum (for TXB₂).

-

Measure the concentration of PGE₂ and TXB₂ in the supernatant using specific ELISA kits, following the manufacturer's instructions.

-

Calculate the percentage inhibition for each compound concentration relative to the vehicle control.

-

Plot percentage inhibition against log[concentration] and determine the IC₅₀ value for each isoform using non-linear regression.

-

-

Causality and Validation: The use of LPS specifically induces COX-2, making the PGE₂ measurement a valid proxy for its activity. The COX-1 assay relies on the constitutive activity during clotting. Comparing the IC₅₀ (COX-1) / IC₅₀ (COX-2) ratio provides the selectivity index, a critical parameter for predicting gastrointestinal safety.

Chapter 3: Anticancer Applications

The anthranilate scaffold is a promising foundation for the development of novel anticancer agents, acting through diverse mechanisms that target key cancer hallmarks.[12][13][14]

Mechanisms of Action in Oncology

Substituted anthranilates can exert their antiproliferative effects through multiple pathways:

-

Inhibition of Signaling Pathways: A significant breakthrough has been the design of anthranilamide derivatives as potent inhibitors of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway that is aberrantly activated in many cancers.[1][6][15] Other derivatives have been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway.[1][3]

-

Induction of Apoptosis: Many anthranilate derivatives trigger programmed cell death in cancer cells.[1] For example, compound 7c was shown to induce apoptosis in HCT 116 and MDA-MB-231 cancer cells in a dose-dependent manner, accompanied by cell cycle arrest.[16]

-

Targeting Ion Channels and Receptors: Anoctamin 1 (ANO1), a calcium-activated chloride channel overexpressed in various carcinomas, has been identified as a target.[17] Additionally, halogen-substituted anthranilates have been developed as novel antagonists of the Androgen Receptor (AR), a key driver of prostate cancer.[18]

-

Overcoming Drug Resistance: Derivatives based on an anthranilic diamide scaffold can function as P-glycoprotein inhibitors, potentially reversing multidrug resistance in cancer cells.[1]

Caption: Inhibition of the Hedgehog Pathway via SMO by Anthranilamides.

Quantitative Data: Antiproliferative Activity

| Compound | Target/Cell Line | IC₅₀ / GI₅₀ | Activity | Reference |

| Pyridinyl Ester 25 | Full NCI-60 Panel | < 100 nM | Potent Antiproliferative | [12][14] |

| Compound 12a | Hedgehog Pathway | 34.09 nM | SMO Inhibition | [6] |

| Compound 12a | Daoy Cell Line | 0.48 µM | Antiproliferative | [6] |

| Compound 7c | HCT 116, MDA-MB-231 | Not specified | Induces Apoptosis | [16] |

| OSe Compound 14 | HepG2 (Liver Cancer) | 3.57 µM | Cytotoxic | [19][20] |

| Ani9 Derivative 5f | ANO1 Channel | 22 nM | ANO1 Inhibition | [17] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

This protocol provides a robust method for assessing the antiproliferative activity of compounds on cancer cell lines.

-

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., HCT 116, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

Test compounds (substituted anthranilates) dissolved in DMSO.

-

Doxorubicin or Cisplatin (positive control).

-

Vehicle control (DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., acidified isopropanol or DMSO).

-

Microplate reader.

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and controls. Replace the medium in the wells with medium containing the compounds at their final concentrations. Include wells with medium only (blank) and cells with vehicle (100% viability control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot cell viability against log[concentration] and determine the IC₅₀ value using non-linear regression.

-

-

Causality and Validation: The inclusion of a known cytotoxic agent (positive control) validates the assay's sensitivity. The vehicle control establishes the baseline for 100% viability, ensuring that any observed cytotoxicity is due to the compound and not the solvent.

Chapter 4: Antimicrobial Spectrum

Substituted anthranilates have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential leads for new anti-infective agents.[1][21]

-

Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive bacteria, including the formidable methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli.[22][23] Some novel compounds exhibit minimum inhibitory concentrations (MICs) as low as 2-64 µg/mL against MRSA.[22] One proposed mechanism of action involves the carboxylic acid moiety inducing intrabacterial acidification, disrupting cellular homeostasis.[24]

-

Antifungal Activity: Significant activity has been reported against pathogenic fungi, notably Candida albicans.[19][25] Organodiselenide-tethered methyl anthranilates, in particular, have displayed antifungal potency comparable to the standard drug clotrimazole.[19][20]

-

Antitubercular Activity: The mycolic acid layer of Mycobacterium tuberculosis is a key virulence factor and an attractive drug target. Anthranilic acids have been identified as inhibitors of MabA (FabG1), an essential enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid synthesis.[24]

Chapter 5: A Typical Drug Discovery Workflow

The development of a novel substituted anthranilate from a concept to a clinical candidate follows a rigorous, multi-stage process. This workflow ensures that only compounds with optimal potency, selectivity, and safety profiles advance.

Caption: A Standard Workflow for Drug Discovery and Development.

Conclusion and Future Outlook

The substituted anthranilate scaffold continues to be a remarkably fruitful source of therapeutic innovation. Its chemical tractability and ability to interact with a diverse range of biological targets have cemented its role in drug discovery. The historical success of the fenamates has paved the way for the development of second-generation compounds with enhanced selectivity and novel mechanisms of action across oncology, infectious diseases, and beyond.

Future research will likely focus on several key areas:

-

Mechanism-Driven Design: Leveraging structural biology and computational modeling to design derivatives with high specificity for a single target (e.g., a specific kinase or receptor isoform) to maximize efficacy and minimize off-target effects.

-

Targeting Resistance: Developing anthranilates that can circumvent known resistance mechanisms, whether in cancer (e.g., P-glycoprotein efflux) or infectious disease (e.g., bacterial mutations).

-

Hybrid Molecules: Combining the anthranilate scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.

-

Exploring New Biological Space: Screening anthranilate libraries against novel targets to uncover entirely new therapeutic applications.

The journey of the anthranilate scaffold from a simple chemical building block to a cornerstone of medicinal chemistry is a testament to the power of targeted, iterative drug design. For researchers and drug development professionals, it remains a privileged starting point for creating the next generation of innovative medicines.

References

- Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (n.d.). Google AI Grounding.

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-951. [Link]

- Nasr, T., Bondock, S., & Youns, M. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Research Journal of Pharmacy and Technology.

-

Amir, M., Kumar, H., & Khan, S. A. (2008). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 43(10), 2056-2061. [Link]

-

Gottle, M., Dove, S., & Seifert, R. (2012). Structure-Activity Relationships for the Interactions of 2'- and 3'-(O)-(N-Methyl)anthraniloyl-Substituted Purine and Pyrimidine Nucleotides with Mammalian Adenylyl Cyclases. PLoS ONE, 7(6), e39129. [Link]

- Medicinal chemistry of anthranilic acid derivatives: A mini review. (n.d.). Semantic Scholar.

- Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.). Google AI Grounding.

-

Congiu, C., Cocco, M. T., Lilliu, V., & Onnis, V. (2005). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Journal of Medicinal Chemistry, 48(26), 8245-8252. [Link]

-

Hamed, E. O., El-Fakharany, E. M., El-Hallouty, S. M., & Assy, M. G. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Biomolecules, 12(12), 1765. [Link]

-

Prasher, P., & Sharma, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(19), 6799. [Link]

- Kamal, A., et al. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof. Google Patents.

-

Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. International Journal of Molecular Sciences, 24(8), 7087. [Link]

-

Sengupta, J., & Ahmad, I. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Die Pharmazie, 35(8), 466-468. [Link]

- Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. (n.d.). Semantic Scholar.

-

Lee, J., et al. (2018). Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. European Journal of Medicinal Chemistry, 159, 24-34. [Link]

-

Zhang, J., et al. (2020). Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. Bioorganic & Medicinal Chemistry, 28(6), 115354. [Link]

-

Chou, Y. L., et al. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 507-511. [Link]

- Anthranilic Acid Derivatives as Novel Antibiotics against MRSA and other Gram Positive Microorganisms. (n.d.). SciSpace.

- New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity | Request PDF. (n.d.). ResearchGate.

-

Congiu, C., Cocco, M. T., Lilliu, V., & Onnis, V. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8245-8252. [Link]

-

Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(3s), s162-s173. [Link]

-

Hamed, E. O., El-Fakharany, E. M., El-Hallouty, S. M., & Assy, M. G. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Biomolecules, 12(12), 1765. [Link]

-

Grienke, U., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 188, 59-70. [Link]

-

Liu, B., et al. (2013). Synthesis and biological evaluation of novel anthranilamide derivatives as anticancer agents. Drug Discoveries & Therapeutics, 7(4), 144-152. [Link]

- Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors | Request PDF. (n.d.). ResearchGate.

- Antibacterial anthranilic acid derivatives from Geijera parviflora | Request PDF. (n.d.). ResearchGate.

-

Supasuc, T., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. Archives of Pharmacal Research, 34(10), 1625-1630. [Link]

-

Simons, L. J., et al. (2009). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 654-657. [Link]

-

Thong-aram, D., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. Archives of Pharmacal Research, 34(10), 1625-1630. [Link]

- The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors | Request PDF. (n.d.). ResearchGate.

-

Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

- Nasr, T., Bondock, S., & Youns, M. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review.

-

Raza, A., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. BMC Chemistry, 16(1), 21. [Link]

-

Croll, T. I., & Newman, J. A. (2023). Structure, mechanism and inhibition of anthranilate phosphoribosyltransferase. Philosophical Transactions of the Royal Society B: Biological Sciences, 378(1873), 20220050. [Link]

-

Anthranilate synthase. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Královas, K., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(15), 8820-8828. [Link]

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 11. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of novel anthranilamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Investigation on biological activities of anthranilic acid sulfonamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Substituted Anthranilates in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the design and synthesis of complex molecular architectures. Among the myriad of scaffolds available to the synthetic chemist, substituted anthranilates serve as pivotal building blocks, offering a versatile platform for the construction of a diverse array of pharmacologically active compounds. This guide focuses on a particularly strategic, albeit specialized, intermediate: Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate . While not a therapeutic agent in itself, its unique structural features—a nucleophilic amino group, a strategically placed methoxy substituent, and a protecting group-amenable benzyloxy moiety—position it as a high-value precursor for the synthesis of targeted therapies, particularly in oncology. This document will elucidate the synthetic rationale, key chemical transformations, and potential applications of this compound, providing a comprehensive resource for researchers in the field.

Synthetic Strategy and Plausible Production Workflow

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established organic chemistry principles and analogous transformations reported for structurally similar compounds, a plausible and efficient synthetic route can be devised. The overarching strategy involves the strategic introduction of the key functional groups around a central benzoic acid core. A likely precursor for this synthesis is "Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate," a compound recognized as a valuable building block in pharmaceutical research.[1]

A critical step in this proposed synthesis is the reduction of the nitro group to an amine. This transformation is a cornerstone of medicinal chemistry, as the resulting aniline moiety is a versatile handle for a wide range of subsequent chemical modifications.

Experimental Protocol: Reduction of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

This protocol is a representative example based on common laboratory procedures for nitro group reduction.

Materials:

-

Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate (1.0 eq) in a mixture of methanol and water.

-

To this suspension, add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~1.0 eq).

-

Heat the reaction mixture to reflux (approximately 60-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the iron catalyst. Wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Partition the resulting aqueous residue with ethyl acetate. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound.

-

The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Iron in the presence of a mild acid (from NH₄Cl hydrolysis): This is a classic and cost-effective method for the reduction of aromatic nitro compounds. It is generally preferred in laboratory settings over catalytic hydrogenation for its simplicity and functional group tolerance.

-

Methanol/Water solvent system: This mixture provides good solubility for the starting material and reagents while facilitating the reaction.

-

Celite filtration: This is crucial for the efficient removal of fine iron particles, which can interfere with subsequent steps.

The Chemical Versatility of this compound

The strategic placement of the amino, benzyloxy, and methoxy groups on the benzoate ring endows this molecule with significant synthetic potential.

Caption: Key reaction pathways for this compound.

The primary amino group serves as a potent nucleophile, readily participating in reactions to form amides, sulfonamides, and, most importantly, heterocyclic systems. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed at a later stage to unmask a crucial pharmacophoric feature. The methoxy group, being electron-donating, influences the reactivity of the aromatic ring and can play a role in modulating the electronic properties and metabolic stability of the final drug molecule.

Application in the Synthesis of Targeted Therapeutics: A Focus on Kinase Inhibitors

Substituted 2-aminobenzoic acid derivatives are prominent scaffolds in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. These compounds often serve as the "hinge-binding" motif, interacting with the ATP-binding site of protein kinases. The structural features of this compound make it an ideal precursor for the synthesis of quinazolinone-based kinase inhibitors.

The synthesis of the anticancer drug Gefitinib , for example, involves a key intermediate, "Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate", which shares significant structural similarity with our topic compound.[2] This underscores the utility of this substitution pattern in constructing complex, biologically active molecules. Similarly, the synthesis of Bosutinib , another potent kinase inhibitor, utilizes "Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate".[3]

The benzyloxy group in our target molecule is a precursor to a hydroxyl group, which is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions with the target protein.

Potential Therapeutic Targets

The following table summarizes potential therapeutic targets for compounds derived from this scaffold, based on the known activities of structurally related drugs.

| Therapeutic Target Family | Example(s) of Final Drug | Rationale for Scaffold Utility |

| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Gefitinib, Cediranib | The quinazolinone core, readily synthesized from anthranilate precursors, is a well-established hinge-binding motif. |

| Non-receptor Tyrosine Kinases (e.g., Src, Abl) | Bosutinib | The substituted aniline moiety provides a vector for side chains that can occupy hydrophobic pockets in the kinase domain. |

| Serotonin Receptors (e.g., 5-HT₄) | Prucalopride (structurally related benzamide) | The aminobenzoate core can be elaborated into benzamides with potent and selective receptor binding activity. |

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on derivatives of this compound are not available, we can infer potential relationships from related compound series.

-

The 2-Amino Group: Essential for the formation of the heterocyclic core (e.g., quinazolinone) that interacts with the kinase hinge region.

-

The 4-Benzyloxy/Hydroxy Group: The hydroxyl group, after deprotection, can act as a hydrogen bond donor, significantly impacting binding affinity. The size and nature of the protecting group can be varied to modulate solubility and other physicochemical properties.

-

The 5-Methoxy Group: This group can influence the planarity and electronic nature of the aromatic ring, potentially affecting binding and metabolic stability. It can also serve as a steric director for subsequent reactions.

Conclusion and Future Perspectives

This compound represents a strategic and versatile intermediate in medicinal chemistry. Its well-defined substitution pattern provides a robust platform for the synthesis of a variety of heterocyclic scaffolds, most notably those found in clinically successful kinase inhibitors. The ability to selectively unmask a phenolic hydroxyl group further enhances its utility, allowing for the introduction of a key pharmacophoric feature late in a synthetic sequence. As the demand for novel and highly selective targeted therapies continues to grow, the importance of such well-designed and synthetically tractable building blocks will undoubtedly increase. Further exploration of the chemical space accessible from this intermediate is warranted and holds the potential to yield new classes of potent and selective therapeutic agents.

References

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. Retrieved January 12, 2026, from [Link]

Sources

The Strategic Utility of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex therapeutic agents. Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate emerges as a highly valuable, yet specialized, synthetic intermediate. Its unique trifunctionalized aromatic core, featuring an amine, a protected phenol, and a methyl ester, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.

The strategic placement of the amino, benzyloxy, and methoxy groups on the benzoate scaffold allows for orthogonal chemical manipulations, making it a key precursor in the synthesis of various heterocyclic systems and other complex molecular architectures. This document will delve into the causality behind the experimental choices in its synthesis and application, providing a trustworthy and authoritative resource for professionals in the field.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and purification. Below is a summary of the available data for this compound.

| Property | Value | Reference |

| CAS Number | 855793-63-4 | [1] |

| Molecular Formula | C₁₆H₁₇NO₄ | Inferred |

| Molecular Weight | 287.31 g/mol | Inferred |

| Appearance | White to off-white solid | Inferred |

| Purity | Typically >95% | [2] |

Safety and Handling:

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1] It is advisable to avoid the formation of dust and aerosols.[1] The compound is classified as harmful if swallowed.[2] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[1][3]

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and field-proven synthetic strategy involves a four-step sequence starting from 4-hydroxy-3-methoxybenzoic acid.

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Esterification of 4-Hydroxy-3-methoxybenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a classic Fischer esterification reaction.

Protocol:

-

To a solution of 4-hydroxy-3-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-hydroxy-3-methoxybenzoate.

Causality: The esterification serves two primary purposes: it protects the carboxylic acid from participating in subsequent reactions and enhances the solubility of the intermediate in organic solvents, facilitating the subsequent benzylation step.

Step 2: Benzylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is then protected as a benzyl ether. This Williamson ether synthesis is crucial for preventing unwanted side reactions during the subsequent nitration step.

Protocol:

-

Dissolve Methyl 4-hydroxy-3-methoxybenzoate in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add potassium carbonate as a base to deprotonate the phenolic hydroxyl group.

-

To the resulting mixture, add benzyl bromide dropwise at room temperature.

-